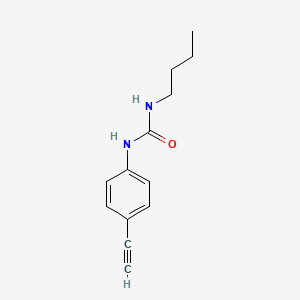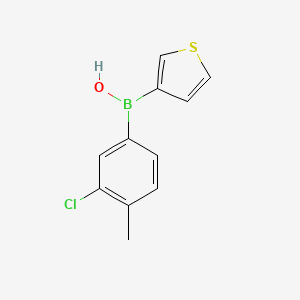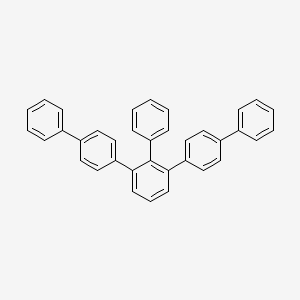
2-Phenyl-1,3-bis(4-phenylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3-bis(4-phenylphenyl)benzene is an aromatic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is common in industrial settings to ensure consistent production and scalability.
化学反应分析
Types of Reactions
2-Phenyl-1,3-bis(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of a leaving group on the aromatic ring with a nucleophile.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and ammonia.
Major Products Formed
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, and alkylated derivatives of this compound.
Nucleophilic Aromatic Substitution: The major products include phenolic and amino derivatives of the compound.
科学研究应用
2-Phenyl-1,3-bis(4-phenylphenyl)benzene has several scientific research applications:
作用机制
The mechanism of action of 2-Phenyl-1,3-bis(4-phenylphenyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system . In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nucleophile attacking the aromatic ring and displacing a leaving group .
相似化合物的比较
Similar Compounds
1,3-Diphenylbenzene: This compound has a similar structure but lacks the additional phenyl groups attached to the central benzene ring.
1,4-Diphenylbenzene: Similar to 1,3-diphenylbenzene but with the phenyl groups in the para position.
Triphenylbenzene: This compound has three phenyl groups attached to a central benzene ring, similar to 2-Phenyl-1,3-bis(4-phenylphenyl)benzene.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
属性
CAS 编号 |
643767-55-9 |
|---|---|
分子式 |
C36H26 |
分子量 |
458.6 g/mol |
IUPAC 名称 |
2-phenyl-1,3-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-11-27(12-5-1)29-19-23-31(24-20-29)34-17-10-18-35(36(34)33-15-8-3-9-16-33)32-25-21-30(22-26-32)28-13-6-2-7-14-28/h1-26H |
InChI 键 |
OQXATJBYOIZHSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)

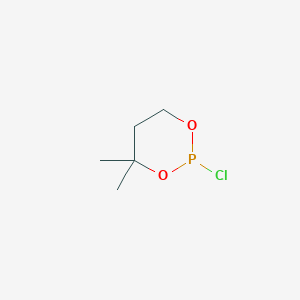

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
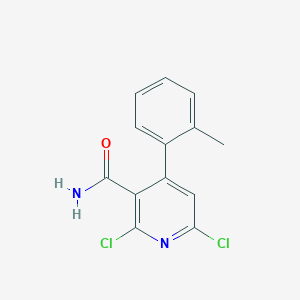
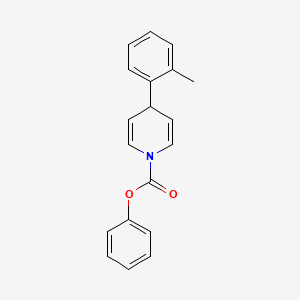

![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)

